2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O/c1-17(2)19-9-7-18(8-10-19)15-27-23-6-4-3-5-22(23)26-24(27)16-28-21-13-11-20(25)12-14-21/h3-14,17H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDUDPSOQHBDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the benzimidazole intermediate with 4-chlorophenol in the presence of a base, such as potassium carbonate, to form the ether linkage.
Attachment of the isopropylbenzyl group: This can be done via a Friedel-Crafts alkylation reaction, where the benzimidazole derivative reacts with 4-isopropylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinone derivatives
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives with different functional groups
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds containing the benzimidazole structure exhibit a range of pharmacological effects. The specific compound has been investigated for its potential as:
- Anticancer Agent : Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The chlorophenoxy group enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy against bacterial and fungal pathogens .
GABA-A Receptor Modulation
Recent studies have highlighted the role of benzimidazole derivatives in modulating GABA-A receptors. This modulation is crucial for developing treatments for neurological disorders such as anxiety and epilepsy. The compound may act as a positive allosteric modulator, enhancing GABAergic transmission without directly activating the receptor .
Fungicidal Activity
The compound has been explored for its fungicidal properties, particularly in agricultural applications. Its structural components allow it to disrupt fungal cell membranes, making it a candidate for developing new antifungal agents .
Table 1: Summary of Research Findings
Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, researchers synthesized various benzimidazole derivatives and tested their anticancer activity against human cancer cell lines. The results indicated that modifications to the side chains significantly affected the potency of the compounds, with particular emphasis on the role of the chlorophenoxy group in enhancing efficacy .
Case Study 2: GABA-A Receptor Interaction
Another investigation focused on the interaction of benzimidazole derivatives with GABA-A receptors. The study utilized electrophysiological techniques to assess the modulation of receptor activity. It was found that certain derivatives could enhance GABA-induced currents, suggesting their potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antifungal activity is attributed to its ability to increase membrane permeability in fungal cells, disrupting their normal function and leading to cell death. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its dual substitution pattern:
- 4-Isopropylbenzyl group : The bulky isopropyl moiety enhances metabolic stability by sterically hindering oxidative degradation, a common issue with smaller alkyl groups .
Key comparisons with analogous benzimidazoles :
Pharmacological Activity
- Antifungal Efficacy: The target compound and its close analogue (compound 36) exhibit MIC values <3.90 μM against Candida albicans, comparable to fluconazole (MIC: 1.56–3.12 μM) . The 4-chlorophenoxy group is critical for this activity, likely through enhanced hydrophobic interactions with fungal membranes or enzymes. In contrast, benzimidazoles with simpler substituents (e.g., hydrazinyl or phenyl groups) show weaker antifungal effects .
- Metabolic Stability : The 4-isopropylbenzyl group in the target compound likely improves resistance to hepatic CYP450 metabolism compared to derivatives with smaller alkyl chains (e.g., methyl or ethyl), which are prone to rapid oxidation .
Physicochemical Properties
- Derivatives with polar groups (e.g., hydrazinyl or sulfonyl) exhibit lower LogP (~2.0–2.5) and better solubility .
Toxicity and Selectivity
While toxicity data for the target compound are unavailable, structurally related benzimidazoles show low cytotoxicity in mammalian cells (e.g., IC₅₀ >50 μM in HEK293 cells) . The selectivity for fungal over human targets may arise from differences in enzyme active sites (e.g., fungal lanosterol demethylase vs. human CYP450 isoforms).
Biological Activity
2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H24ClN2O
- Molecular Weight : 368.89 g/mol
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) values were reported to be comparable to established antibiotics, highlighting the compound's potential as an alternative treatment option .
Anticancer Properties
The anticancer activity of benzimidazole derivatives has been extensively studied. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins. For example, compounds within this class have been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated using various in vitro models. It was found to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. The compound's ability to modulate these pathways suggests its potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators of GABA-A receptors, which play a crucial role in neurological functions and could be leveraged for neuroprotective effects .
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in disease processes, such as metalloproteinases, which are implicated in cancer metastasis and tissue remodeling .
Case Studies
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole and related derivatives?
Synthesis typically involves multistep reactions starting with 1,2-diaminobenzene derivatives. Key steps include:
- Nucleophilic substitution : Reacting 2-chloromethylbenzimidazole intermediates with 4-chlorophenol in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the phenoxymethyl group .
- Benzylation : Introducing the 4-isopropylbenzyl group via alkylation of the benzimidazole nitrogen using 4-isopropylbenzyl chloride in refluxing ethanol or THF, often with catalytic acetic acid .
- Purification : Recrystallization from ethanol or methanol, followed by characterization via melting point analysis, IR, ¹H/¹³C NMR, and elemental analysis to confirm purity and structure .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-O-C stretch from phenoxymethyl at ~1250 cm⁻¹) .
- NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, isopropyl group protons at δ 1.2–1.4 ppm). ¹³C NMR resolves quaternary carbons, such as the benzimidazole C2 position .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for detecting isotopic peaks from chlorine substituents .
Q. How is the compound screened for preliminary biological activity?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida spp.). Activity is quantified via minimum inhibitory concentration (MIC) values, with chlorophenoxy derivatives showing enhanced potency (MIC <3.90 μM against Candida) .
- Thermal stability analysis : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) assess decomposition profiles, critical for formulation studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of antimicrobial efficacy?
- Substituent effects : Chlorine at the phenoxy group enhances lipophilicity and membrane penetration, as seen in derivatives like 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole, which exhibit MIC values comparable to fluconazole .
- Benzyl group modifications : Replacing 4-isopropyl with 4-bromobenzyl (e.g., compound 5 in ) increases activity against S. typhi but reduces solubility. Balance hydrophobicity with polar groups (e.g., methoxy) to improve bioavailability .
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Comparative docking studies : Use molecular docking to compare binding modes of active (e.g., 9c in ) vs. inactive analogs. For example, substituents at the triazole-thiazole moiety may sterically hinder target binding .
- Dose-response validation : Re-evaluate MIC assays under standardized conditions (e.g., pH, inoculum size) to control variability. Compound 37 (5,6-dichloro analog) in showed consistent antifungal activity, suggesting chlorine positioning is critical .
Q. What strategies improve synthetic yield and scalability?
- Catalyst optimization : Nano SiO₂ () enhances benzimidazole cyclization efficiency (yield >85%) via acid-mediated catalysis, reducing side products.
- Solvent selection : Refluxing in ethanol with glacial acetic acid () minimizes byproducts (e.g., Schiff bases) during imine formation steps.
- Microwave-assisted synthesis : Although not directly referenced, analogous imidazole syntheses () suggest reduced reaction times (from 4h to 30min) and higher yields .
Q. How can computational methods complement experimental data in studying this compound?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior observed in cyclic voltammetry.
- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., fungal CYP51 enzyme) to rationalize the superior activity of chlorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
